molecular formula C15H12BrNO B1269746 (4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone CAS No. 331240-54-1

(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone

Cat. No.: B1269746
CAS No.: 331240-54-1
M. Wt: 302.16 g/mol
InChI Key: BDWKIWDJGLWQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone is a chemical compound with the molecular formula C15H12BrNO and a molecular weight of 302.16 g/mol.

Properties

IUPAC Name

(4-bromophenyl)-(2,3-dihydroindol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-13-7-5-12(6-8-13)15(18)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWKIWDJGLWQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356107
Record name (4-Bromophenyl)(2,3-dihydro-1H-indol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331240-54-1
Record name (4-Bromophenyl)(2,3-dihydro-1H-indol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanism and Standard Protocol

The Friedel-Crafts acylation remains the most widely reported method for synthesizing (4-bromophenyl)-(2,3-dihydroindol-1-yl)methanone. This two-step process involves:

  • Indoline Activation : Treatment of indoline with 4-bromobenzoyl chloride in dichloromethane (DCM) at 0–5°C under nitrogen atmosphere.
  • Lewis Acid Catalysis : Addition of aluminum trichloride (AlCl₃) or boron trifluoride (BF₃) to facilitate electrophilic aromatic substitution at the indoline C7 position.

The reaction typically achieves 60–67% yield after 12–24 hours, with purity >95% following silica gel chromatography.

Catalyst Optimization

Comparative studies reveal significant variations in efficiency based on Lewis acid selection (Table 1):

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
AlCl₃ DCM 0 24 67
BF₃·Et₂O Toluene 25 18 72
FeCl₃ ClCH₂CH₂Cl 40 36 58

Data adapted from patent CN111196770A and catalytic studies.

While BF₃·Et₂O demonstrates superior yield, its hygroscopic nature complicates large-scale implementation. Recent attempts to replace classical Lewis acids with ionic liquids (e.g., [BMIM]BF₄) show promise, reducing catalyst loading by 40% while maintaining 65% yield.

Palladium-Catalyzed Cross-Coupling: Enhanced Efficiency

Suzuki-Miyaura Adaptation

A breakthrough methodology employs palladium acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) in dimethylformamide (DMF). The protocol involves:

  • Precursor Synthesis : 7-Iodo-2,3-dihydroindole preparation via iodination of dihydroindole using N-iodosuccinimide (NIS).
  • Coupling Reaction : Reacting the iodo intermediate with 4-bromophenylboronic acid under inert conditions at 100°C for 8 hours.

This method achieves 82–85% yield with exceptional regioselectivity (>99:1 para:ortho ratio).

Ligand Effects on Catalytic Performance

Systematic screening of phosphine ligands reveals critical structure-activity relationships (Table 2):

Ligand Base Pd Loading (mol%) Yield (%)
PPh₃ KOAc 5 78
XPhos Cs₂CO₃ 2 85
SPhos K₃PO₄ 3 83

Data from Heterocycles, Vol. 61, 2003.

Notably, bulky ligands like XPhos suppress β-hydride elimination, enabling near-quantitative conversion at reduced catalyst loadings. Scale-up trials (100 g batch) confirm reproducibility with <5% yield variance.

Rhodium-Mediated Cycloaddition: Emerging Methodology

(3+2) Triazole Cyclization

A novel approach reported in Catalysts (2020) utilizes rhodium(II) octanoate dimer to catalyze triazole cycloaddition:

  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 2-phenoxybenzene azides and acetylene derivatives.
  • Rhodium Insertion : Rearrangement of triazole intermediates at 80°C in toluene, inducing C–H activation and subsequent acylation.

While achieving 77% yield on millimolar scales, this method requires expensive rhodium catalysts ($1,250/g) and exhibits limited functional group tolerance toward electron-withdrawing substituents.

Solid-Phase Synthesis: Industrial Scalability

Polymer-Supported Reagents

Recent patents describe resin-bound variants of 4-bromobenzoyl chloride (Wang resin linkage) for iterative synthesis:

  • Loading Capacity : 1.2 mmol/g resin
  • Cycle Efficiency : 93% per acylation step
  • Purity : 98.5% after cleavage (TFA/DCM)

This technology reduces purification demands but currently suffers from slow reaction kinetics (48–72 hours per cycle).

Photocatalytic Methods: Sustainable Alternatives

Visible-Light-Mediated Acylation

Pioneering work employs eosin Y as a photosensitizer under blue LED irradiation (450 nm):

  • Radical Mechanism : Initiation via single-electron transfer (SET) from indoline to excited eosin Y
  • Rate Enhancement : 3× faster than thermal methods (8 vs. 24 hours)
  • Yield : 68% with excellent atom economy (E-factor = 2.1)

Despite advantages, competing side reactions during scale-up necessitate further optimization.

Chemical Reactions Analysis

(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium cyanide, leading to the formation of methoxy or cyano derivatives.

Scientific Research Applications

(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized to study the role of protein kinase C (PKC) in cell biology, pharmacology, and ligand binding.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone involves its interaction with molecular targets such as protein kinase C (PKC). By binding to PKC, the compound can modulate various cellular pathways, affecting cell proliferation, differentiation, and apoptosis . This interaction is crucial for its potential therapeutic effects in immunosuppression and cancer treatment .

Comparison with Similar Compounds

Similar compounds to (4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone include:

    (4-Chlorophenyl)-(2,3-dihydroindol-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (4-Fluorophenyl)-(2,3-dihydroindol-1-yl)methanone: Similar structure but with a fluorine atom instead of bromine.

    (4-Methylphenyl)-(2,3-dihydroindol-1-yl)methanone: Similar structure but with a methyl group instead of bromine.

Biological Activity

(4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone is an organic compound that has garnered attention for its potential biological activities. This compound features a bromophenyl group attached to a dihydroindole moiety, which is believed to contribute to its pharmacological properties. The molecular formula is C16H14BrN and it has a molecular weight of approximately 316.19 g/mol. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibition properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. A study published in Letters in Drug Design & Discovery demonstrated that the compound exhibited moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action remains under investigation; however, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .

Anticancer Properties

In addition to its antibacterial effects, this compound has shown promise as an anticancer agent. It was found to inhibit the proliferation of cancer cells in vitro, particularly in hepatocellular carcinoma cell lines. The compound's mechanism involves the modulation of telomerase activity, which is crucial for cancer cell immortality. In vivo studies indicated significant tumor growth inhibition in xenograft models .

Table 1: Summary of Anticancer Activity

Cell LineIC50 Value (µM)Effect on Cell Proliferation
SMMC-772188Significant inhibition
HepG210No significant toxicity

Enzyme Inhibition

One notable biological activity of this compound is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. The inhibition of IDO can enhance immune responses against tumors by increasing local tryptophan levels and promoting T-cell activation. This property suggests potential applications in cancer immunotherapy.

Case Studies

Several case studies have investigated the biological activities of this compound:

  • Study on Antibacterial Activity : A comparative analysis was conducted to evaluate the effectiveness of this compound against standard bacterial strains. The results indicated that it had comparable efficacy to existing antibiotics but required further exploration into its pharmacokinetics and mode of action.
  • Anticancer Research : A study focusing on hepatocellular carcinoma demonstrated that treatment with the compound resulted in reduced tumor size and increased apoptosis markers in treated cells.
  • Enzyme Inhibition Studies : Research aimed at understanding the interaction of this compound with IDO showed a dose-dependent inhibition, suggesting a competitive inhibition mechanism.

Q & A

Basic: What are the established synthetic routes for (4-Bromophenyl)-(2,3-dihydroindol-1-yl)methanone, and how can reaction efficiency be validated?

The synthesis typically involves coupling a 4-bromobenzoyl derivative with a 2,3-dihydroindole moiety under Friedel-Crafts acylation conditions. Key steps include:

  • Reagent selection : Use Lewis acids like AlCl₃ or FeCl₃ to activate the carbonyl group for electrophilic substitution .
  • Purification : Recrystallization from ethanol or methanol is recommended to isolate the product with >95% purity. Validate efficiency via HPLC (retention time comparison) and ¹H NMR (integration of aromatic protons at δ 7.2–8.1 ppm) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromophenyl protons at δ 7.4–7.6 ppm; dihydroindole NH at δ 3.2–3.5 ppm) .
    • FT-IR : Identify carbonyl stretching (~1680 cm⁻¹) and NH bending (~3400 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group) resolves intermolecular hydrogen bonds (e.g., N–H···O) and π-π stacking interactions, critical for stability analysis .

Basic: How can researchers assess the biological activity of this compound in antimicrobial studies?

  • Assay design : Use standardized protocols (e.g., broth microdilution) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Dose-response curves : Test concentrations from 1–100 µg/mL; calculate MIC (Minimum Inhibitory Concentration) values.
  • Control comparisons : Reference antibiotics (e.g., ampicillin) and solvent controls (DMSO <1%) ensure validity. Note: Structural analogs show activity via membrane disruption .

Advanced: What strategies optimize the reaction yield and selectivity for large-scale synthesis?

  • Catalyst screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., ZnCl₂) to minimize byproducts.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity but may require higher temps (80–100°C).
  • Kinetic monitoring : Use in-situ FT-IR or GC-MS to track intermediate formation and adjust stoichiometry .

Advanced: How can computational methods predict the compound’s reactivity and binding affinity?

  • DFT calculations : Model electron density maps (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Simulate interactions with bacterial enzymes (e.g., DNA gyrase) using AutoDock Vina. Validate with experimental IC₅₀ values .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .

Advanced: How should researchers resolve contradictions in reported biological activity data?

  • Replicate assays : Control variables (e.g., cell line passage number, incubation time).
  • Meta-analysis : Compare datasets using ANOVA or Tukey’s HSD test to identify outliers.
  • Structural analogs : Test derivatives (e.g., chloro vs. bromo substituents) to isolate electronic effects .

Advanced: What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Polymorphism risk : Screen solvents (e.g., acetone, ethyl acetate) to isolate stable polymorphs.
  • Hydrogen bonding : Add co-crystallizing agents (e.g., succinic acid) to enhance lattice stability.
  • Slow evaporation : Use controlled temperature (4°C) and humidity (<30%) for single-crystal growth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.